N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
Description
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at position 4 and an acetyl group at position 5. The benzamide moiety is further modified at the para position with a sulfonamide group linked to a 4-methylpiperidine ring. Key identifiers include:
The compound’s design combines lipophilic (phenyl, acetyl) and polar (sulfonamide) groups, which may influence solubility, membrane permeability, and target binding.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)20-10-8-19(9-11-20)23(29)26-24-25-21(22(32-24)17(2)28)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIYULWOQHBCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, along with relevant data tables and research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, which is known for its biological significance. The molecular formula is , and it exhibits a complex structure that contributes to its biological effects.
1. Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various pathogens:
Studies have shown that the presence of the thiazole ring enhances the compound's ability to interact with microbial targets, leading to effective inhibition.
2. Anticancer Properties
The compound has been explored for its potential as an anticancer agent. Its mechanism of action involves the inhibition of specific kinases associated with cell proliferation:
- Mechanism : The compound binds to and inhibits kinases involved in cancer cell growth.
- Research Findings : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, indicating its potential as a therapeutic agent.
3. Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation:
| Inflammatory Marker | Effect | Reference |
|---|---|---|
| TNF-alpha | Inhibition observed | |
| IL-6 | Reduced levels in treated samples |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound against Mycobacterium tuberculosis and found it significantly reduced bacterial viability at low concentrations, supporting its potential as an anti-tubercular agent.
- Cytotoxicity Assessment : In a cytotoxicity study on human embryonic kidney cells (HEK-293), the compound demonstrated low toxicity, suggesting a favorable safety profile for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several benzamide and sulfonamide derivatives. Below is a detailed comparison based on molecular features, similarity scores, and functional differences.
Structural and Functional Analogues
Compound AB4 ()
- Structure: 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide.
- Similarity Score : 0.500 (compared to the target compound).
- Key Differences :
- Replaces the acetyl-phenylthiazole group with a 4-methylthiazole.
- Substitutes the 4-methylpiperidinyl sulfonamide with a triazole sulfanyl group.
Compound AB5 ()
- Structure : 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea.
- Similarity Score : 0.486.
- Key Differences :
- Replaces the benzamide linkage with a urea group.
- Uses a pyridinylpiperazinyl sulfonamide instead of 4-methylpiperidinyl sulfonamide.
- Implications : The urea moiety may improve water solubility but reduce metabolic stability compared to the benzamide backbone .
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride ()
- Structure: Features a benzothiazole core with ethoxy and dimethylaminoethyl substituents.
- Molecular Weight : 567.2 g/mol (vs. ~548 g/mol for the target compound).
- Key Differences: Replaces the acetyl-phenylthiazole with a 6-ethoxybenzothiazole. Adds a dimethylaminoethyl chain, increasing basicity and molecular weight.
- Implications: The ethoxy group may enhance electron-withdrawing effects, while the dimethylaminoethyl chain could improve cellular uptake .
Physicochemical and Pharmacological Trends
Discussion of Structural Impact
- AB5’s urea linker introduces polarity, which may favor solubility but limit blood-brain barrier permeability.
Sulfonamide Variations :
- Functional Groups: The dimethylaminoethyl chain in the compound increases molecular weight and basicity, likely altering pharmacokinetic profiles compared to the target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
